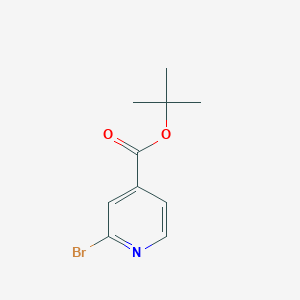

Tert-butyl 2-bromoisonicotinate

Description

Strategic Importance of Halogenated Pyridine (B92270) Derivatives as Heterocyclic Building Blocks

Halogenated pyridine derivatives are fundamental building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations. nih.gov The presence of a halogen, such as bromine, on the pyridine ring allows for the introduction of various other functional groups through cross-coupling reactions, nucleophilic substitution, or metallation-trapping sequences. nih.govacs.org

These halogenated pyridines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govmdpi.com The unique electronic and steric properties imparted by halogen substituents can significantly influence the reactivity and biological activity of the final products. mdpi.com However, the synthesis of specific halopyridine isomers can be challenging, often requiring multi-step sequences or specialized reagents to achieve the desired regioselectivity. nih.govyoutube.com

Overview of Ester Functionality in Pyridine Chemistry: Role as a Protecting Group and Synthetic Handle

The ester functionality in pyridine chemistry, particularly in pyridine carboxylic acids, serves a dual purpose. google.comacs.org Firstly, it can act as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. google.com Secondly, the ester group itself can be a synthetic handle, allowing for transformations such as amidation to form pyridine carboxamides or conversion to hydrazides, which have shown potential antitubercular activity. google.com

Pyridine-dicarboxylic esters can also function as ligands, coordinating with metal ions through the nitrogen atom and the oxygen atoms of the ester groups. mdpi.com The mode of coordination can vary, influencing the geometry and properties of the resulting metal complexes. mdpi.com The synthesis of new ester derivatives of pyridine-based heterocycles is an active area of research, with studies exploring their fluorescence properties and potential biological activities. nih.gov

Specific Context of the tert-Butyl Ester Moiety in Contemporary Synthetic Design

The tert-butyl ester is a widely used protecting group for carboxylic acids in modern organic synthesis due to its unique stability and cleavage conditions. thieme-connect.com It is remarkably stable to a variety of nucleophiles and reducing agents, which allows for a broad range of chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid. thieme-connect.com

The removal of the tert-butyl group, or deprotection, is typically achieved under acidic conditions, which cleave the ester to release the carboxylic acid and isobutene. thieme-connect.comyoutube.com This specific method of removal provides an orthogonal protecting group strategy, meaning that other protecting groups sensitive to different conditions (e.g., hydrogenolysis or base) can be selectively removed while the tert-butyl ester remains intact. libretexts.org The steric bulk of the tert-butyl group also influences its reactivity, making it a poorer nucleophile compared to smaller alkoxides. masterorganicchemistry.com This characteristic is advantageous in preventing unwanted side reactions. masterorganicchemistry.com The synthesis of tert-butyl esters can be achieved through various methods, including reaction with tert-butanol (B103910) or isobutene in the presence of an acid catalyst. thieme-connect.comyoutube.com

Chemical and Physical Properties of Tert-butyl 2-bromoisonicotinate

| Property | Value |

| CAS Number | 887579-30-8 |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| SMILES | CC(C)(C)OC(=O)C1=CC(=NC=C1)Br |

| Storage | Inert atmosphere, 2-8°C |

Table generated from data in achmem.com.

Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 258.01241 | 147.9 |

| [M+Na]+ | 279.99435 | 159.5 |

| [M-H]- | 255.99785 | 153.2 |

| [M+NH4]+ | 275.03895 | 167.6 |

| [M+K]+ | 295.96829 | 149.4 |

| [M+H-H2O]+ | 240.00239 | 147.8 |

| [M+HCOO]- | 302.00333 | 166.6 |

| [M+CH3COO]- | 316.01898 | 191.0 |

| [M+Na-2H]- | 277.97980 | 155.4 |

| [M]+ | 257.00458 | 168.5 |

| [M]- | 257.00568 | 168.5 |

Table generated from data in uni.lu. m/z refers to the mass-to-charge ratio of the adduct.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSLHTVAIZWDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Bromoisonicotinate

Direct Esterification Approaches to the tert-Butyl Ester

The direct formation of a tert-butyl ester from a carboxylic acid presents unique challenges primarily due to the steric hindrance of the tert-butyl group and the propensity of the corresponding carbocation to undergo elimination.

Acid-Catalyzed Fischer Esterification from 2-Bromoisonicotinic Acid and tert-Butanol (B103910) (Analogous to known butyl ester synthesis)

The Fischer-Speier esterification is a classic method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. nih.govchemicalbook.com While direct Fischer esterification with tertiary alcohols like tert-butanol can be challenging due to the competing E1 elimination of the alcohol to form isobutene, it remains a potential route. nih.gov The reaction is typically carried out by heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.govyoutube.comyoutube.com The equilibrium is driven towards the product by using an excess of one reactant or by removing water as it is formed. chemicalbook.com

In a process analogous to the synthesis of n-butyl 2-bromoisonicotinate, 2-bromoisonicotinic acid could be reacted with an excess of tert-butanol in the presence of a strong acid catalyst. A patent describing the esterification of pyridine (B92270) carboxylic acids suggests that the reaction can be catalyzed by the salt formed between the pyridine carboxylic acid ester and a strong acid like sulfuric acid. google.com

Table 1: Analogous Acid-Catalyzed Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Notes |

| 2-Bromoisonicotinic Acid | tert-Butanol (excess) | Concentrated H₂SO₄ | Reflux | Tert-butyl 2-bromoisonicotinate | Reaction is reversible and prone to isobutene formation from tert-butanol. Removal of water is crucial. |

Modern Catalytic Methods for the Formation of tert-Butyl Esters

To overcome the limitations of traditional Fischer esterification, several modern catalytic methods have been developed for the synthesis of tert-butyl esters under milder conditions. These methods often offer higher yields and greater functional group tolerance.

One widely used method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butylating agent, often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netorgsyn.org This reaction proceeds through the formation of a mixed anhydride, which is then attacked by the alcohol. This method is generally effective for a wide range of carboxylic acids, including those with sensitive functional groups. researchgate.net A patent application describes a similar process for preparing tert-butyl esters of various carboxylic acids. google.com

Another approach involves the use of Lewis acids to activate the carboxylic acid. For instance, a protocol using BF₃·OEt₂ in tert-butyl acetate (B1210297) has been reported for the synthesis of tert-butyl esters from carboxylic acids. organic-chemistry.org

Table 2: Modern Esterification using Di-tert-butyl Dicarbonate

| Reactant 1 | Reagent | Catalyst | Solvent | Product | Typical Yield |

| 2-Bromoisonicotinic Acid | Di-tert-butyl dicarbonate | DMAP | Dichloromethane or THF | This compound | High |

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. A novel, highly efficient method for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate has been developed under solvent-free and base-free conditions facilitated by electromagnetic milling. youtube.com This green and sustainable approach operates without the need for additional heating and provides a neutral reaction environment, which is advantageous for sensitive molecules.

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. While a specific flow protocol for this compound has not been detailed, general flow chemistry protocols for the efficient synthesis of tert-butyl esters have been developed. These methods often allow for precise control over reaction parameters, leading to higher yields and purity.

Considerations for Sustainable and Scalable Synthesis of tert-Butyl Pyridine Esters

The development of sustainable and scalable synthetic routes is crucial for the industrial production of chemical compounds. For tert-butyl pyridine esters, several factors need to be considered.

The use of hazardous reagents and solvents should be minimized. Traditional methods often employ strong acids and chlorinated solvents, which pose environmental and safety risks. rug.nlrug.nl Modern methods that utilize greener solvents and catalysts are therefore highly desirable. The development of syntheses from inexpensive and commercially available starting materials is key to economic viability. For example, a scalable synthesis of a related pyridyloxazoline ligand was developed starting from the readily available picolinic acid. Current time information in Bangalore, IN.beilstein-journals.org

The efficiency of the reaction, in terms of yield and atom economy, is another critical factor. Catalytic methods are generally preferred over stoichiometric reactions as they reduce waste generation. rug.nlrug.nl Furthermore, the ease of purification and the potential for continuous manufacturing, such as through flow chemistry, are important considerations for large-scale production. Current time information in Bangalore, IN.beilstein-journals.org The use of solid-supported catalysts, which can be easily separated and potentially reused, also contributes to a more sustainable process. nih.gov

Chemical Transformations and Reactivity of Tert Butyl 2 Bromoisonicotinate

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom in tert-butyl 2-bromoisonicotinate is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Carbon-Carbon (C-C) Bond Formation

The formation of C-C bonds at the C2 position of the pyridine (B92270) ring is a common strategy for elaborating the structure of 2-bromoisonicotinate esters.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. researchgate.netnih.gov

For 2-bromoisonicotinate esters, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the 2-position. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.netyoutube.com

The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency. For instance, in the coupling of 2-bromopyridines, various palladium sources like Pd(OAc)2 and Pd2(dba)3 have been used in combination with phosphine (B1218219) ligands. researchgate.net The reactivity of the C-Br bond in 2-bromopyridines makes them suitable substrates for this transformation. researchgate.net In some cases, dehalogenation can be an undesired side reaction, the extent of which can be influenced by factors such as the choice of protecting group on a nearby nitrogen atom. scribd.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with 2-Bromoisonicotinate Esters and Related Compounds

| Aryl Halide | Organoboron Reagent | Catalyst System | Product | Yield (%) |

| 2,4-dibromopyridine | Alkenyl(aryl) boronic acids | Pd(PPh3)4/TlOH or Pd2dba3/PCy3/K3PO4 | 4-bromo-2-substituted pyridines | Good |

| 4-bromopyrrole-2-carboxylate | Phenylboronic acid | Not specified | 4-phenylpyrrole-2-carboxylate | Improved |

This table is illustrative and based on general findings for similar structures.

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org It is a highly effective method for constructing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

In the context of 2-bromoisonicotinate esters, the Sonogashira coupling enables the introduction of an alkynyl group at the 2-position. The reaction proceeds through a catalytic cycle involving the palladium-catalyzed activation of the aryl halide and a copper-catalyzed formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

The scope of the Sonogashira reaction is broad, accommodating a variety of functional groups on both the aryl halide and the alkyne. nih.gov For instance, the coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed in good to excellent yields using a Pd(CF3COO)2/PPh3/CuI catalyst system. scirp.org While traditionally requiring copper, copper-free Sonogashira protocols have also been developed. researchgate.net

Table 2: Examples of Sonogashira Coupling with 2-Bromopyridine (B144113) Derivatives

| Aryl Halide | Terminal Alkyne | Catalyst System | Product | Yield (%) |

| 2-amino-3-bromopyridine | Various terminal alkynes | Pd(CF3COO)2/PPh3/CuI | 2-amino-3-alkynyl pyridines | up to 96 |

| 2-bromopyridine | Ethynyltrimethylbenzene | [PdCl(cinnamyl)]2/BuPAd2 | 2-(Ethynyltrimethylbenzene)pyridine | Not specified |

This table is illustrative and based on general findings for similar structures.

Carbon-Nitrogen (C-N) Bond Formation

The formation of C-N bonds is crucial in the synthesis of many biologically active compounds and materials.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and primary or secondary amines. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely overcoming the limitations of traditional methods for C-N bond formation. wikipedia.org

For 2-bromoisonicotinate esters, the Buchwald-Hartwig amination allows for the introduction of a variety of amino groups at the 2-position. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product. wikipedia.orgyoutube.com

A range of palladium catalysts and phosphine ligands have been developed to facilitate this transformation. For the amination of 2-bromopyridines, catalyst systems such as Pd(OAc)2 with ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) or Xantphos have proven effective. amazonaws.comresearchgate.netbeilstein-journals.org The choice of base, such as sodium tert-butoxide (NaOt-Bu), is also critical for the reaction's success. amazonaws.comchemspider.com The reaction can be applied to a wide array of primary and secondary amines, including volatile amines. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination with 2-Bromopyridine Derivatives

| Aryl Halide | Amine | Catalyst System | Base | Product | Yield (%) |

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3]/(±)-BINAP | NaOt-Bu | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 |

| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)2/dppp | NaOt-Bu | tert-butyl 4-(6-(benzyl(methyl)amino)pyridin-2-yl)piperazine-1-carboxylate | 90.7 |

| 1b (a 2-bromopyridine derivative) | cyclopropylamine | Pd(OAc)2/dppp | NaOt-Bu | 4-(6-Cyclopropylamino-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | 55 |

This table is illustrative and based on general findings for similar structures.

Other Selective Functionalizations of the Pyridine Ring

Beyond palladium-catalyzed cross-coupling at the bromine position, the pyridine ring of this compound and related compounds can undergo other selective functionalizations. The electron-deficient nature of the pyridine ring, coupled with the directing effects of its substituents, allows for various transformations. nih.gov

Direct C-H functionalization of pyridines is a growing area of research, offering atom-economical routes to substituted pyridines. nih.gov Strategies for regioselective C-H functionalization at positions other than the one bearing the bromine atom are being developed, including methods for meta- and para-selective modifications. nih.govresearchgate.net These can involve transition-metal catalysis, photocatalysis, or the use of directing groups. nih.govresearchgate.net

Furthermore, the pyridine nitrogen can be involved in reactions. For instance, electron-rich pyridines can be metalated using specific bases, allowing for functionalization at various positions on the ring. nih.gov While the focus here is on the bromo-substituted pyridine, these alternative reactivities highlight the broader potential for chemical modification of the pyridine core.

Regioselective Halogen-Directed Transformations

The bromine atom at the C2 position of this compound is strategically positioned for a multitude of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen atom and the ester group influences the reactivity of the C-Br bond, making it a prime site for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions proceed with high regioselectivity, exclusively targeting the C2 position and leaving the rest of the pyridine ring intact.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 2-position.

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeborylation of the boronic acid. libretexts.org

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling for the diversification of 2-bromopyridine derivatives. For instance, catalyst systems such as Pd2(dba)3/[HP(t-Bu)3]BF4 with KF·2H2O as the base have been shown to be effective for the cross-coupling of a variety of aryl and heteroaryl bromides. mit.edu While specific data for this compound is not extensively tabulated in single sources, the general conditions are applicable. The use of bulky, electron-rich phosphine ligands is often favored to promote the key steps of the catalytic cycle. organic-chemistry.org

| Aryl/Vinyl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 100 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | Dioxane/H2O | 90 | Good to Excellent |

| 3-Thienylboronic acid | Pd(PPh3)4 | N/A | Na2CO3 | DME/H2O | 85 | Good |

| Vinylboronic acid pinacol (B44631) ester | PdCl2(dppf) | N/A | Cs2CO3 | THF/H2O | 70 | Moderate to Good |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgwikipedia.org This reaction enables the synthesis of a wide variety of N-aryl and N-heteroaryl amines from aryl halides and primary or secondary amines. wikipedia.orgwikipedia.org For this compound, this transformation provides a direct route to 2-amino-substituted isonicotinic acid derivatives, which are important pharmacophores.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to afford the desired amine product. wikipedia.org The choice of a suitable bulky and electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and reductive elimination steps. researchgate.net Common bases employed include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org

Studies on the Buchwald-Hartwig amination of related 2-bromopyridines have demonstrated the feasibility of coupling with a range of amines, including volatile primary and secondary amines, in good to excellent yields. For example, the use of Pd(OAc)2 with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand and NaOtBu as the base in toluene has been reported for the amination of 2-bromopyridines.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | Excellent |

| Aniline | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 110 | Good |

| n-Butylamine | Pd(OAc)2 | dppf | K3PO4 | t-BuOH | 100 | Good |

| Piperidine | PdCl2(dppf) | N/A | LiHMDS | THF | 80 | Moderate to Good |

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) compound. organic-chemistry.orgorgsyn.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.orgorgsyn.org In the context of this compound, Stille coupling provides a valuable method for introducing alkyl, alkenyl, aryl, and alkynyl groups at the 2-position.

The mechanism of the Stille coupling proceeds through a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. orgsyn.org The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step. harvard.edu The reactivity of the organostannane is influenced by the organic group attached to the tin, with the general order of transfer being alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. harvard.edu Additives such as copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org

| Organostannane | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh3)4 | N/A | None | Toluene | 110 | Good |

| Tributyl(vinyl)stannane | PdCl2(PPh3)2 | N/A | None | DMF | 80 | Good to Excellent |

| Tributyl(ethynyl)stannane | Pd(OAc)2 | P(o-tol)3 | CuI | THF | 65 | Good |

| Tributyl(methyl)stannane | Pd2(dba)3 | AsPh3 | CuI | NMP | 100 | Moderate |

Catalytic Systems and Mechanistic Principles in Transformations of Tert Butyl 2 Bromoisonicotinate

Exploration of Transition Metal Catalysts

The transformation of tert-butyl 2-bromoisonicotinate, a key intermediate in the synthesis of various functionalized pyridine (B92270) derivatives, heavily relies on transition metal catalysis. The choice of the metal, its ligand sphere, and reaction conditions are pivotal in determining the efficiency and selectivity of these transformations. This section explores the prominent roles of palladium, copper, and nickel catalysts in the reactions of this important substrate.

Palladium catalysts are the most extensively used for cross-coupling reactions involving this compound. The design of the ligand coordinated to the palladium center is crucial for the catalyst's activity and stability. nih.gov

Ligand Design: The effectiveness of a palladium catalyst is intimately linked to the properties of its supporting ligands. nih.gov Ligands influence the catalyst's reactivity, stability, and selectivity by modifying the electronic and steric environment of the palladium center. nih.gov For reactions involving electron-deficient heteroaryl halides like this compound, electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred. These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product. acsgcipr.orgwikipedia.org

Monodentate Phosphine Ligands: Simple phosphine ligands such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine were among the first to be used in palladium-catalyzed cross-coupling reactions. acsgcipr.org However, for challenging substrates, more sophisticated ligands are required. acsgcipr.org

Bulky Electron-Rich Ligands: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its derivatives have proven highly effective. organic-chemistry.org The large steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition. organic-chemistry.org

Bidentate Phosphine Ligands: Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and various BINAP derivatives can stabilize the palladium center and prevent the formation of inactive palladium black. wikipedia.org They are known to accelerate the reductive elimination step. wikipedia.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. They form strong bonds with the palladium center, leading to highly stable and active catalysts.

Structure-Activity Relationships: The relationship between the ligand structure and the catalytic activity is a key area of research. For instance, in Buchwald-Hartwig amination, the use of bulky biarylphosphine ligands developed by the Buchwald group has significantly expanded the scope of the reaction to include less reactive aryl chlorides and a wider range of amines. acsgcipr.orgwikipedia.orglibretexts.org The choice of ligand can also influence the chemoselectivity of the reaction, for example, by minimizing side reactions like hydrodehalogenation. acsgcipr.org

The following table summarizes the effect of different ligand types on the outcome of palladium-catalyzed reactions.

| Ligand Type | Key Features | Impact on Reactivity | Representative Examples |

| Monodentate Phosphines | Basic, readily available | Moderate activity, suitable for reactive substrates | PPh₃, P(o-tolyl)₃ |

| Bulky Monodentate Phosphines | High steric bulk, electron-rich | High activity, promotes oxidative addition | P(t-Bu)₃, SPhos, XPhos |

| Bidentate Phosphines | Chelating, provides stability | Good yields, accelerates reductive elimination | dppf, BINAP |

| N-Heterocyclic Carbenes | Strong σ-donors, stable | High thermal stability and activity | IPr, IMes |

Copper salts, particularly copper(I) iodide (CuI), have traditionally been used as co-catalysts in Sonogashira coupling reactions. wikipedia.orglibretexts.orgorganic-chemistry.org The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orglibretexts.org

However, the use of copper can lead to the formation of undesirable homocoupling products of the alkyne (Glaser coupling) and can complicate the purification of the final product. This has driven the development of copper-free Sonogashira coupling methodologies. These methods often rely on the use of a suitable base and highly active palladium catalysts to achieve efficient coupling without the need for a copper co-catalyst. libretexts.org

Recent advancements have shown that ligands play a critical role in the success of copper-free Sonogashira reactions. For example, bulky and electron-rich phosphine ligands can promote the reaction even with less reactive aryl chlorides. libretexts.org

While palladium catalysts are dominant, nickel-based catalysts have emerged as a cost-effective and powerful alternative, particularly for C-N cross-coupling reactions (Buchwald-Hartwig amination). chemrxiv.orgmit.edu Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides and can exhibit different reactivity and selectivity profiles compared to their palladium counterparts.

The development of N-heterocyclic carbene (NHC) ligands has also significantly advanced nickel-catalyzed cross-coupling reactions. nih.gov Air-stable Ni(II)-NHC complexes have shown high efficiency in various coupling reactions. nih.gov Furthermore, the use of bifunctional additives like tert-butylamine (B42293), which can act as both a base and a ligand, has been shown to be effective in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. chemrxiv.org

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and developing new catalytic systems. The transformations of this compound primarily follow the general catalytic cycles of palladium-catalyzed cross-coupling reactions.

The catalytic cycles for these three major cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. youtube.comyoutube.comyoutube.comyoutube.com

General Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting into the carbon-bromine bond to form a Pd(II) intermediate. youtube.comyoutube.com This is often the rate-determining step. nih.gov

Transmetalation/Amine Coordination:

Suzuki Coupling: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) center. organic-chemistry.orgwikipedia.orglibretexts.org

Sonogashira Coupling: A copper acetylide (in the co-catalyzed version) or the deprotonated alkyne directly (in the copper-free version) transfers the alkynyl group to the palladium. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex. acsgcipr.orgwikipedia.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.comyoutube.com

The following table provides a simplified overview of the key steps in each catalytic cycle.

| Reaction | Key Step after Oxidative Addition | Intermediate |

| Suzuki Coupling | Transmetalation with an organoboron reagent | Aryl-Pd(II)-Alkyl/Aryl |

| Sonogashira Coupling | Transmetalation with a copper acetylide or direct alkynylation | Aryl-Pd(II)-Alkynyl |

| Buchwald-Hartwig Amination | Amine coordination and deprotonation | Aryl-Pd(II)-Amido |

The tert-butyl ester group at the 4-position of the pyridine ring in this compound exerts a significant influence on the reactivity of the molecule.

Steric Effects: The bulky tert-butyl group can sterically hinder the approach of reactants to the adjacent positions on the pyridine ring. chemrxiv.org However, its primary steric influence is often related to its role in directing metallation or influencing the conformation of the molecule. The sheer size of the tert-butyl group can also make certain transformations more challenging due to steric hindrance around the reaction center. chemrxiv.org

Electronic Effects: The ester group is electron-withdrawing, which has a dual effect. On one hand, it activates the C-Br bond towards oxidative addition by making the carbon atom more electrophilic. On the other hand, the electron-withdrawing nature of the pyridine ring itself is further enhanced, which can influence the subsequent steps of the catalytic cycle. The hyperconjugation effect of the tert-butyl group can also subtly influence the electronic properties of the system. nih.gov In some cases, the tert-butyl group can be leveraged as a functional group itself, undergoing transformations under specific catalytic conditions. chemrxiv.org

Tert Butyl 2 Bromoisonicotinate As a Key Synthetic Intermediate

A Versatile Building Block for the Construction of Diverse Pyridine (B92270) Derivatives

The reactivity of the bromine atom at the 2-position of the pyridine ring makes tert-butyl 2-bromoisonicotinate an exceptionally versatile building block. This halogen atom is readily displaced or engaged in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to systematically modify the pyridine core, leading to the synthesis of a broad spectrum of derivatives with tailored electronic and steric properties.

Key to its utility are modern cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of contemporary organic synthesis due to their high efficiency, functional group tolerance, and the mild conditions under which they can often be performed. wikipedia.orgwikipedia.org The tert-butyl ester group is generally stable under the conditions required for these transformations, a crucial feature for a successful building block. For instance, the compatibility of tert-butyl esters in Suzuki-Miyaura cross-coupling reactions of related nicotinic acid derivatives has been documented. nih.gov

Table 1: Illustrative Cross-Coupling Reactions for Pyridine Functionalization

The following table presents representative examples of cross-coupling reactions on bromo-pyridine scaffolds, illustrating the types of transformations for which this compound is a suitable substrate. Specific conditions and yields can vary based on the exact substrates and catalyst systems employed.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / P(t-Bu)₃ | Aryl/Heteroaryl-substituted Pyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl-substituted Pyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | Amino-substituted Pyridine |

Through Suzuki-Miyaura coupling, a variety of aryl and heteroaryl groups can be introduced at the 2-position, leading to the formation of biaryl structures that are common motifs in medicinal chemistry. wikipedia.orgharvard.edu The Sonogashira reaction allows for the installation of alkynyl fragments, which are valuable for further elaboration or for their electronic properties in materials science. wikipedia.org Furthermore, the Buchwald-Hartwig amination provides a direct route to 2-amino-pyridine derivatives, which are prevalent in numerous biologically active compounds. wikipedia.orgorganic-chemistry.org The ability to perform these distinct transformations highlights the role of this compound as a central hub for generating molecular diversity.

A Strategic Precursor in Multistep Organic Synthesis Schemes

Beyond its role in single-step functionalization, this compound is a strategic precursor in more complex, multistep synthesis pathways. The tert-butyl group, in particular, plays a crucial role as a protecting group for the carboxylic acid functionality. nih.gov Its steric bulk prevents unwanted reactions at the ester carbonyl, such as nucleophilic attack, while the cross-coupling reactions are carried out at the C-Br bond.

Once the desired modifications have been made to the pyridine ring, the tert-butyl ester can be selectively cleaved under acidic conditions to reveal the free carboxylic acid. This is a significant advantage as the resulting isonicotinic acid can then participate in a new set of chemical transformations, such as amide bond formation. This sequential reactivity allows for a planned and controlled assembly of complex molecules, where different parts of the molecule are constructed in a stepwise manner.

The strategic use of this precursor is particularly valuable in the synthesis of pharmaceutical agents and other high-value organic compounds where precise control over the molecular architecture is paramount. The ability to first build a complex substituted pyridine core via cross-coupling and then unmask a carboxylic acid for further conjugation makes this compound a highly effective tool in the synthetic chemist's arsenal.

Future Research Directions in the Chemistry of Tert Butyl 2 Bromoisonicotinate

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of pyridine-containing ligands often involves multi-step procedures that may suffer from inconsistent yields and require tedious purification methods. beilstein-journals.org Future research will undoubtedly gravitate towards the development of more efficient, dependable, and scalable synthetic routes for tert-butyl 2-bromoisonicotinate and its derivatives.

Furthermore, the principles of green chemistry will increasingly influence synthetic strategies. This includes the use of less hazardous solvents and reagents, and the design of processes that are more atom-economical. Research into catalytic systems that can operate under milder conditions and with higher turnover numbers will be crucial. The exploration of flow chemistry processes for the synthesis of this compound could also offer significant advantages in terms of safety, scalability, and consistency.

| Synthetic Goal | Approach | Key Considerations | Potential Benefit |

| Increased Yield & Scalability | Adaptation of efficient, short synthetic routes (e.g., from picolinic acid). beilstein-journals.orgresearchgate.net | Optimization of reagents, solvents, and temperature. | Amenable to multi-gram scale synthesis with improved overall yield. beilstein-journals.org |

| Sustainability | Implementation of green chemistry principles. | Use of safer solvents, atom-economical reactions, and improved catalysts. | Reduced environmental impact and operational hazards. |

| Process Intensification | Development of continuous flow chemistry methods. | Reactor design, reaction kinetics, and process control. | Enhanced safety, scalability, and product consistency. |

Exploration of Unprecedented Reactivity Patterns and Selective Functionalizations

This compound is a versatile synthon, primarily due to the reactivity of the bromine atom, which serves as a handle for various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Future research will aim to uncover novel reactivity patterns and achieve higher levels of selectivity in the functionalization of this molecule.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Ullmann-type couplings, are fundamental to the use of bromo-pyridines. A significant future direction will be the use of more earth-abundant and less expensive metals as catalysts. For example, cobalt-catalyzed reductive cross-coupling is emerging as a highly efficient method for forming C-C bonds and is more affordable than palladium or nickel. nih.gov Harnessing the full catalytic potential of cobalt for reactions involving this compound could revolutionize its application in industrial settings. nih.gov Another innovative approach involves nickel-catalyzed photoredox reactions that utilize tert-butylamine (B42293) as a cost-effective bifunctional additive, acting as both a base and a ligand for C-O and C-N bond-forming reactions. chemrxiv.org

Beyond established coupling reactions, there is a need to explore unprecedented transformations. This could involve the activation of other positions on the pyridine (B92270) ring or the development of novel cycloaddition reactions. For instance, the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated compounds to form functionalized pyrazolo[1,5-a]pyridines showcases the potential for creating complex heterocyclic systems from pyridine precursors. researchgate.net

Achieving selective functionalization is another critical research frontier. The ability to precisely control where new functional groups are introduced is paramount. Studies on the selective t-butylation of phenols using solid acid catalysts have demonstrated that factors like the catalyst's acid site density can significantly influence product selectivity. researchgate.net Applying similar principles to the functionalization of this compound could allow for the targeted synthesis of specific isomers with desired electronic and steric properties.

| Reaction Type | Catalyst/Reagent System | Potential Substrates | Significance |

| Reductive Cross-Coupling | Cobalt-based catalysts. nih.gov | Unreactive electrophilic substrates. nih.gov | Cost-effective and efficient C-C bond formation. nih.gov |

| Photoredox Cross-Coupling | Nickel catalyst with tert-butylamine. chemrxiv.org | Phenols, aliphatic alcohols, anilines. chemrxiv.org | Bifunctional additive simplifies reaction setup for C-O and C-N coupling. chemrxiv.org |

| Cycloaddition | Metal-free [3+2] cycloaddition. researchgate.net | α,β-Unsaturated carbonyls/alkenes. researchgate.net | Access to complex fused heterocyclic systems. researchgate.net |

| Selective Alkylation | Solid acid catalysts (e.g., Zn–Al-MCM-41). researchgate.net | Phenols, potentially the pyridine ring. researchgate.net | High selectivity towards specific isomers based on catalyst properties. researchgate.net |

Advanced Computational and Theoretical Studies for Mechanistic Elucidation and Reaction Design

The advancement of computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level, which is essential for designing more efficient and selective reactions. rsc.org Future research on this compound will increasingly rely on these in silico methods.

Computational studies, particularly using Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This is especially valuable for complex catalytic cycles, such as those in asymmetric catalysis, where understanding the subtle non-covalent interactions that govern enantioselectivity is crucial. researchgate.net For example, computational models can elucidate whether a reaction proceeds via hydrogen bonding or ion pairing, a distinction that is often difficult to determine experimentally. researchgate.net

The "distortion/interaction" or "activation strain" model is another powerful theoretical tool that allows chemists to quantify the energy required to distort reactants into their transition-state geometries and the interaction energy between them in the transition state. researchgate.net Applying this model to reactions involving this compound could provide deep insights into the origins of reaction barriers and selectivity.

Furthermore, computational methods are becoming indispensable for studying reactions in solution. By incorporating explicit solvent models into calculations, researchers can more accurately simulate the reaction environment and understand the role of the solvent in the reaction mechanism, as has been done for SN1 reactions of tert-butyl chloride in aqueous solution. dntb.gov.ua As computational power grows, so will the complexity of the systems that can be modeled, moving towards increasingly accurate predictions of reaction outcomes and the rational design of novel catalysts and reaction conditions for the transformation of this compound. rsc.org

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Energy computations, transition state analysis. | Enantioselectivity, catalyst-substrate interactions, reaction barriers. | researchgate.net |

| Distortion/Interaction Model | Quantifying reactant distortion and interaction energies. | Understanding the origins of activation barriers and selectivity. | researchgate.net |

| Explicit Solvent Models | Simulating reactions in a solvated environment. | Role of solvent in reaction mechanisms and energetics. | dntb.gov.ua |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.